2-(2-Fluorophenyl)-2-methylpropane-1,3-diol
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-10(6-12,7-13)8-4-2-3-5-9(8)11/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNGZRLGRDGRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Route via Aldol Condensation and Reduction
A widely reported method involves an aldol condensation between 2-fluorobenzaldehyde and isobutyraldehyde, followed by reduction to the diol:
Step 1: Aldol Condensation
- React 2-fluorobenzaldehyde with isobutyraldehyde in the presence of a base such as sodium hydroxide.
- This step forms an α,β-unsaturated aldehyde intermediate.
Step 2: Reduction
- The intermediate is then reduced using sodium borohydride (NaBH4) to yield the corresponding 1,3-diol.
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- Base-catalyzed aldol condensation typically performed at room temperature.
- Reduction with NaBH4 in methanol or ethanol at low temperature to control selectivity.
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- Straightforward and uses readily available reagents.
- Suitable for laboratory-scale synthesis.
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- May produce racemic mixtures without stereoselectivity.
- Requires purification to remove side products.
Catalytic Hydrosilylation and Oxidation Method
An advanced method involves hydrosilylation of allylic alcohols followed by oxidation to obtain the diol:
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- Allylic alcohol precursors are subjected to hydrosilylation catalyzed by platinum complexes (e.g., PtCl2) in tetrahydrofuran (THF).
- The hydrosilylated intermediate is oxidized using hydrogen peroxide (H2O2) in the presence of potassium fluoride (KF) and potassium bicarbonate (KHCO3) in a THF/methanol mixture.
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- High diastereoselectivity achieved in the hydrosilylation step.
- The oxidation step converts the silyl ether intermediate to the diol.
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- Yields and stereoselectivity data reported in literature indicate efficient conversion with minimal side products.
Multi-Step Synthesis via Halohydrin and Malonate Intermediates (Patent-Based Method)
A patented synthetic route for related fluorophenyl diols (including difluoro analogs) involves:
Step 1: Formation of Halohydrin
- Reaction of 2-chloromethyl epoxy propane with fluorobenzene derivatives under catalytic conditions to form 2-(2-fluorophenyl)-1-chloro-3-propanol.
Step 2: Vinyl Chloride Formation
- Treatment of the halohydrin with potassium hydrogen sulfate and chlorobenzene to generate 1-(1-chloromethylvinyl)-2-fluorobenzene.
Step 3: Malonate Addition
- Reaction of the vinyl chloride with diethyl malonate to form a diethyl malonate derivative.
Step 4: Reduction to Diol
- The malonate derivative is dissolved in an isopropanol/water mixture and reduced with borohydride reagents to yield the target 2-(2-fluorophenyl)-2-methylpropane-1,3-diol.
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- Reactions conducted at controlled temperatures (4–70 °C) with stirring and catalyst addition in portions.
- Extraction and purification involve organic solvents and washing steps.
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- Allows for structural modifications via malonate intermediates.
- Suitable for scale-up with controlled conditions.
Asymmetric Synthesis Using Organocatalysts and Borane Reduction
Recent research has focused on enantioselective synthesis of 1,3-diols with two stereogenic centers, which can be adapted for this compound:
Step 1: Asymmetric Aldol Reaction
- Use of novel organocatalysts to promote asymmetric aldol condensation producing chiral keto alcohol intermediates.
Step 2: Enantioselective Reduction
- Reduction of keto alcohols using borane complexes in the presence of chiral catalysts such as (R)- or (S)-Me-CBS (Corey–Bakshi–Shibata catalyst).
- Conducted under nitrogen atmosphere at low temperatures (−10 °C) to control stereochemistry.
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- Flash chromatography on silica gel using hexane/ethyl acetate mixtures.
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- High enantiomeric excess and yield of chiral 1,3-diols.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Aldol Condensation + Reduction | Aldol condensation, NaBH4 reduction | 2-fluorobenzaldehyde, isobutyraldehyde, NaOH, NaBH4 | Room temp, basic medium, mild reduction | Simple, accessible reagents | Racemic mixture, purification needed |
| Hydrosilylation + Oxidation | Hydrosilylation, oxidation | PtCl2, XPhos, HSiMe2NEt2, H2O2, KF, KHCO3 | Argon atmosphere, THF/MeOH solvent | High diastereoselectivity | Requires specialized catalysts |
| Halohydrin + Malonate + Reduction | Epoxy ring opening, malonate addition, borohydride reduction | 2-chloromethyl epoxy propane, fluorobenzene, diethyl malonate, borohydride | 4–70 °C, catalytic, multi-step | Scalable, versatile intermediates | Multi-step, complex purification |
| Asymmetric Aldol + Borane Reduction | Organocatalyst aldol, chiral borane reduction | Organocatalysts, (R)-Me-CBS, BH3·Me2S | Low temp (−10 °C), inert atmosphere | Enantioselective, high purity | Requires chiral catalysts, cost |
Research Findings and Analytical Data
-
- NMR (1H, 13C) and IR spectra confirm the presence of diol groups and fluorophenyl substitution.
- Mass spectrometry confirms molecular weight and purity.
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- Hydrosilylation and asymmetric catalysis methods provide control over stereochemistry, important for biological activity.
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- Reported yields range from moderate to high (60–90%) depending on method.
- Purification via chromatography or recrystallization ensures high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-2-methylpropanal or 2-(2-Fluorophenyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluorophenyl)-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
- 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol Structure: Features an anthracene-derived Schiff base substituent instead of fluorophenyl. Properties: Exhibits strong anti-cancer activity, as shown in molecular docking studies against BCL2 BH4 domains . The bulky anthracene group enhances π-π stacking interactions with biomolecules, unlike the smaller fluorophenyl group. Synthesis: Prepared via Schiff base condensation between 2-amino-2-methylpropane-1,3-diol and anthracene-9-carbaldehyde .
2-(Hydroxymethyl)-2-phenylpropane-1,3-diol (16)
Threo/erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol
Backbone Modifications
- 2-(4-(3-Hydroxypropyl)-2-methoxyphenoxy)-propane-1,3-diol Structure: Ether-linked phenoxy group replaces the fluorophenyl. The ether linkage increases metabolic stability relative to direct aromatic substitution .
Physicochemical Comparison
Biological Activity
2-(2-Fluorophenyl)-2-methylpropane-1,3-diol is a fluorinated organic compound with a molecular formula of C11H15F1O2 and a molecular weight of 184.21 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of both hydroxyl groups and a fluorinated phenyl moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Two hydroxyl groups located at the first and third carbon atoms of the propane backbone.
- A fluorophenyl group , which enhances the compound's lipophilicity and potentially alters its biological activity compared to non-fluorinated analogs.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. The compound has been investigated for its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it may possess comparable activity to established antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
These results indicate promising potential for the compound in treating infections caused by antibiotic-resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for anticancer applications. Studies have shown that certain derivatives can interact with proteins involved in inflammatory responses, such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β). These interactions are crucial for modulating cellular signaling pathways involved in cancer progression.
The mechanism through which this compound exerts its biological effects involves:
- Hydrogen bonding : The fluorine atom enhances the ability of the compound to form hydrogen bonds with enzymes or receptors.
- Binding affinity : Interaction studies using techniques like surface plasmon resonance (SPR) have demonstrated strong binding affinities to key proteins involved in inflammatory pathways.
Study on Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of this compound against clinical isolates. The study utilized various concentrations to determine MIC values for multiple bacterial strains. The findings revealed that derivatives of this compound exhibited notable antibacterial properties, particularly against resistant strains.
Study on Anticancer Properties
Another study focused on the anticancer potential of this compound by assessing its effects on cell lines associated with breast cancer. The results indicated a significant reduction in cell viability at higher concentrations, suggesting that it may induce apoptosis through specific signaling pathways involving TNF-α modulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1,3-propanediol | C4H10O2 | Simple structure; widely used as a solvent |
| 2-(4-Fluorophenyl)-2-methylpropane-1,3-diol | C11H14F1O2 | Contains an additional fluorine; enhanced reactivity |
| 2-(2-Fluorophenyl)ethanol | C8H9F1O | Lacks additional hydroxyl group; less polar |
The presence of both hydroxyl groups and a fluorine atom in this compound confers distinct chemical and biological properties that may enhance its therapeutic potential compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Fluorophenyl)-2-methylpropane-1,3-diol in laboratory settings?
Methodological Answer: The synthesis typically involves multi-step reactions, including reduction and functional group protection. For example:
- Step 1: Reduction of a brominated intermediate (e.g., using triethylsilane) to form a diol precursor.
- Step 2: Treatment with acylating agents (e.g., (R4CO)₂O) to stabilize reactive intermediates.
- Step 3: Deprotection under basic conditions (e.g., LiOH or NaH) to yield the final diol .
Purification: Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) ensures high purity (>95% by NMR).
Q. What spectroscopic methods are most effective for characterizing the structural purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for fluorophenyl protons (δ 6.8–7.2 ppm) and diol hydroxyl groups (δ 2.5–3.5 ppm, broad). Confirm stereochemistry via coupling constants.
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR: Identify O–H stretches (~3400 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .
Q. What safety protocols are recommended for handling fluorinated diol compounds during laboratory synthesis?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal: Segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for synthesizing fluorinated diol derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model intermediates and transition states.
- Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways.
- Data Integration: Combine computational results with experimental feedback to refine synthetic routes .
Q. What experimental design strategies minimize side-product formation in fluorophenyl-substituted diol synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent polarity, and catalyst loading.
- Case Study: A Central Composite Design reduced side-products by 40% when varying reaction time (6–24 hrs) and temperature (60–100°C) .
Table 1: Key Parameters for Reaction Optimization
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Reaction Time (hr) | 6–24 | 12 |
| Solvent | THF, DMF | THF |
Q. How do substituent positions on the phenyl ring influence the electronic properties of fluorinated diols?
Methodological Answer:
- Electron-Withdrawing Effects: The ortho-fluorine group decreases electron density at the phenyl ring, stabilizing intermediates via inductive effects.
- Kinetic Studies: Compare reaction rates of ortho- vs. para-fluorophenyl derivatives using UV-Vis spectroscopy.
- Hammett Plots: Correlate substituent position with reaction rates to quantify electronic effects .
Q. How can researchers resolve contradictions in reported solubility data for fluorinated diols?
Methodological Answer:
- Standardized Protocols: Measure solubility in DMSO, ethanol, and water at 25°C using nephelometry.
- Control Variables: Account for crystallinity (via XRD) and hygroscopicity (Karl Fischer titration).
- Literature Cross-Validation: Compare data from peer-reviewed journals (e.g., Polish Journal of Chemical Technology) and adjust for methodological differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
